

Physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]benzaldehyde

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Compound of Interest

2-[2-

Compound Name: (Dimethylamino)ethoxy]benzaldehyde

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An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-[2-(Dimethylamino)ethoxy]benzaldehyde**. The document details its chemical identifiers, computed physicochemical properties, and a putative synthesis protocol. Furthermore, it outlines standardized experimental methodologies for its spectroscopic characterization. While direct biological data for this specific compound is limited, this guide explores a potential mechanism of action in the context of neuroinflammation and Alzheimer's disease, based on the known activities of structurally related benzaldehyde derivatives. This is supported by a proposed signaling pathway diagram. All quantitative data are summarized in structured tables, and experimental workflows are accompanied by detailed protocols and visualizations to facilitate understanding and further research.

Chemical and Physical Properties

2-[2-(Dimethylamino)ethoxy]benzaldehyde is an aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Below is a summary of its key identifiers and computed physicochemical properties.

Identifiers and Molecular Details

Property	Value	Source
IUPAC Name	2-[2-(dimethylamino)ethoxy]benzaldehyde	PubChem[1]
CAS Number	15182-06-6	PubChem[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	PubChem[1]
Molecular Weight	193.24 g/mol	PubChem[1]
Canonical SMILES	CN(C)CCOC1=CC=CC=C1C=O	PubChem[1]
InChI Key	TWMYSXRSVLFCGX-UHFFFAOYSA-N	PubChem[1]

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of **2-[2-(Dimethylamino)ethoxy]benzaldehyde**. It is important to note that these are predicted values and experimental verification is recommended.

Property	Value	Source
XLogP3	1.7	PubChem[1]
Topological Polar Surface Area	29.5 Å ²	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	193.110278721	PubChem[1]
Monoisotopic Mass	193.110278721	PubChem[1]

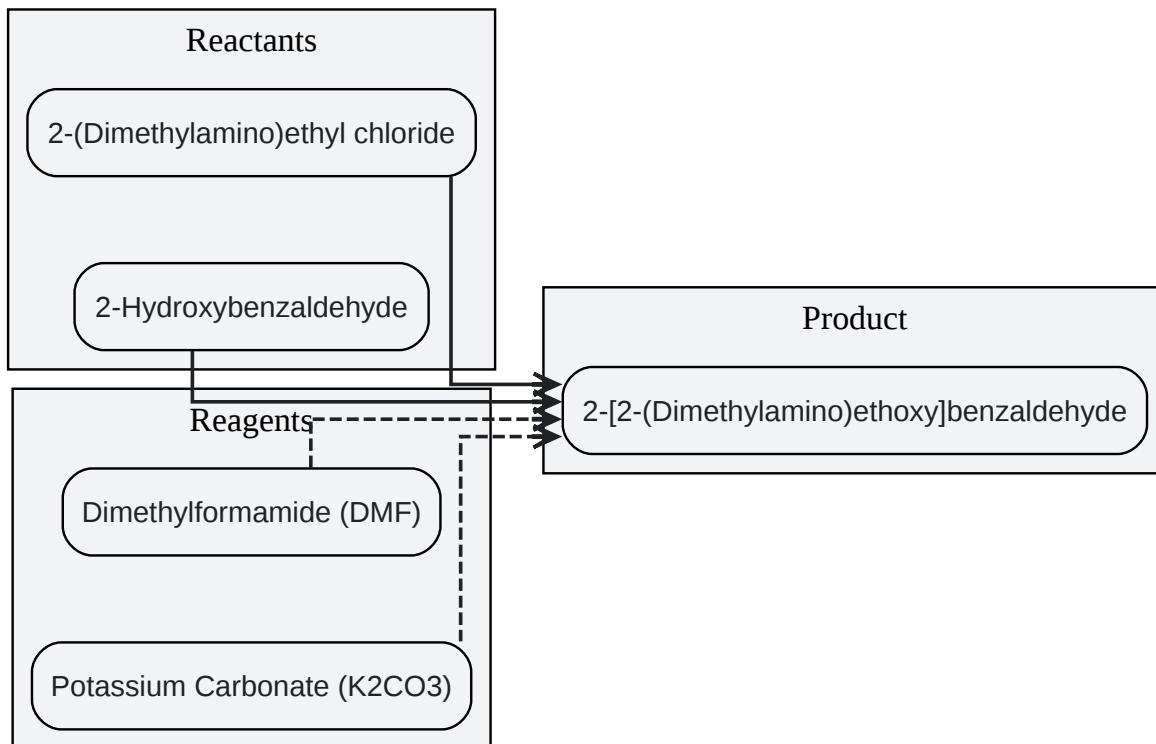
Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of **2-[2-(Dimethylamino)ethoxy]benzaldehyde** is not readily available in the literature, a plausible route can be adapted from the synthesis of its para-isomer, 4-[2-(dimethylamino)ethoxy]benzaldehyde, via a Williamson ether synthesis.

Putative Synthesis of **2-[2-(Dimethylamino)ethoxy]benzaldehyde**

This protocol describes the synthesis of **2-[2-(Dimethylamino)ethoxy]benzaldehyde** from 2-hydroxybenzaldehyde and 2-(dimethylamino)ethyl chloride.

Reaction Scheme:



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Figure 1: Reaction scheme for the synthesis of the target compound.

Experimental Protocol:

- To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **2-[2-(Dimethylamino)ethoxy]benzaldehyde**.

Spectroscopic Characterization Protocols

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width from 0 to 12 ppm. The number of scans should be adjusted to obtain an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
- ^{13}C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A spectral width of 0 to 220 ppm is typically used. Proton decoupling should be employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak.
- Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum in the range of 4000-400 cm^{-1} . A background spectrum should be recorded and subtracted from the sample spectrum.
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **2-[2-(Dimethylamino)ethoxy]benzaldehyde** are not currently available. However, research on structurally similar benzaldehyde derivatives suggests potential roles in modulating inflammatory responses and pathways implicated in neurodegenerative diseases like Alzheimer's disease.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Putative Mechanism of Action in Neuroinflammation

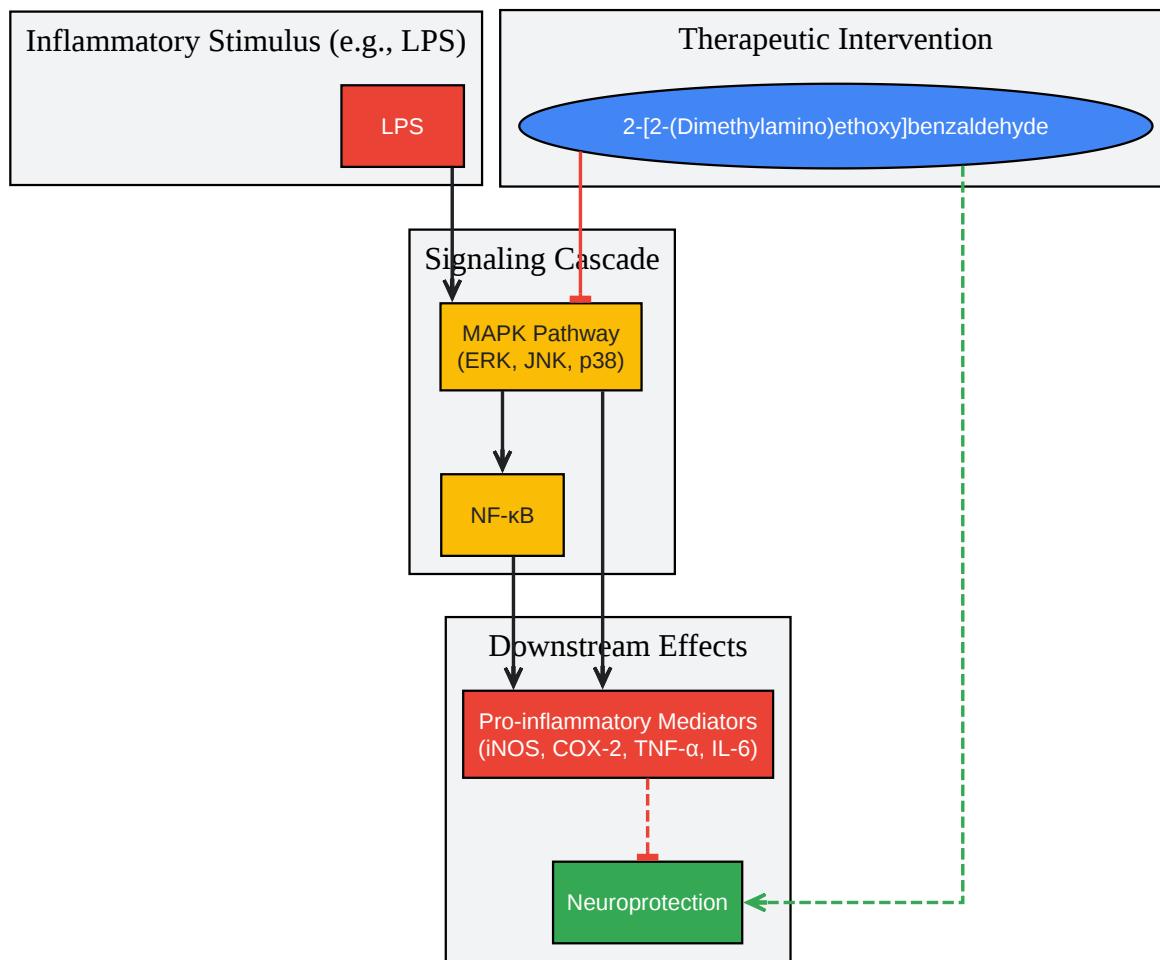
Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[\[2\]](#) In the context of neuroinflammation, microglial cells are activated by stimuli like lipopolysaccharide (LPS), leading to the activation of the MAPK cascade (including ERK, JNK, and p38) and subsequent production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF- α , IL-6).[\[5\]](#)[\[6\]](#) It is hypothesized that **2-[2-(Dimethylamino)ethoxy]benzaldehyde** may inhibit the phosphorylation of key kinases in the MAPK pathway, thereby downregulating the expression of iNOS and COX-2 and reducing the production of inflammatory mediators.

Proposed Role in Alzheimer's Disease

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (A β) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Benzaldehyde derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[\[2\]](#)[\[3\]](#)[\[4\]](#) Some derivatives act as cholinesterase inhibitors, preventing the breakdown of the neurotransmitter acetylcholine.[\[3\]](#)[\[4\]](#) Furthermore, some benzaldehydes have been shown to interfere with tau pathology by inhibiting kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3 β (GSK-3 β), which are involved in the hyperphosphorylation of tau.[\[2\]](#) Additionally, by mitigating neuroinflammation and oxidative stress, these compounds may protect neurons from A β -induced toxicity.[\[2\]](#)

Proposed Signaling Pathway

The following diagram illustrates the putative signaling pathway through which **2-[2-(Dimethylamino)ethoxy]benzaldehyde** may exert its neuroprotective and anti-inflammatory effects. This is a hypothetical pathway based on the activities of related benzaldehyde compounds.



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Figure 2: Proposed anti-neuroinflammatory signaling pathway.

Conclusion

2-[2-(Dimethylamino)ethoxy]benzaldehyde is a compound with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and standardized analytical protocols. While its biological functions are yet to be directly elucidated, the activities of related benzaldehyde derivatives suggest a promising role in the modulation of neuroinflammatory and neurodegenerative processes. The proposed mechanisms and signaling pathways presented herein offer a framework for future research to validate these hypotheses and explore the therapeutic potential of this compound.

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